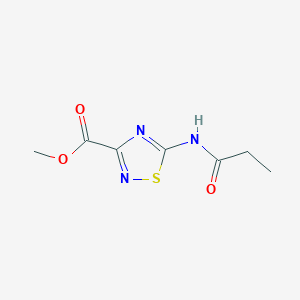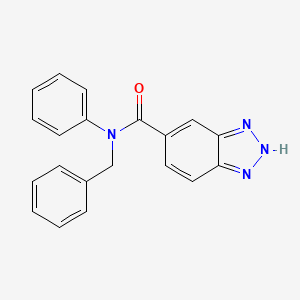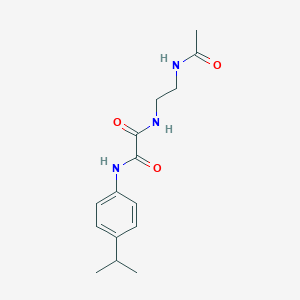![molecular formula C10H15N3O6S B6635984 2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid](/img/structure/B6635984.png)
2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DBED or N-(3,5-dimethyl-4-(sulfamoylmethyl)-1H-pyrazol-1-yl) succinamic acid. DBED has a molecular formula of C12H18N4O6S and a molecular weight of 358.36 g/mol.
Mecanismo De Acción
DBED acts as a competitive inhibitor of DHPS, binding to the enzyme's active site and preventing the formation of dihydropteroic acid, a precursor to folic acid. This inhibition disrupts the biosynthesis of folic acid, which is essential for the growth and survival of bacteria.
Biochemical and physiological effects:
In addition to its inhibitory activity against DHPS, DBED has also been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, potentially through its effects on folate metabolism. DBED has also been shown to have anti-inflammatory activity, reducing the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBED has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its inhibitory activity against DHPS, making it a well-characterized tool compound for studying the biosynthesis of folic acid. However, DBED also has some limitations. Its inhibitory activity against DHPS is relatively weak compared to other known inhibitors, and it may not be effective against all bacterial strains. Additionally, its effects on folate metabolism and cancer cell growth require further investigation.
Direcciones Futuras
There are several potential future directions for research on DBED. One area of interest is the development of more potent inhibitors of DHPS based on the structure of DBED. Another potential direction is the investigation of DBED's effects on other enzymes involved in folate metabolism, which could lead to the development of new anti-cancer therapies. Additionally, further studies are needed to fully understand the anti-inflammatory effects of DBED and its potential applications in treating inflammatory diseases.
Métodos De Síntesis
DBED can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)succinamic acid to yield the desired product, DBED.
Aplicaciones Científicas De Investigación
DBED has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been shown to act as an inhibitor of a key enzyme involved in the biosynthesis of folic acid, known as dihydropteroate synthase (DHPS). DHPS is a validated drug target for the treatment of bacterial infections, and DBED has shown promising activity against a range of bacterial strains.
Propiedades
IUPAC Name |
2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O6S/c1-5-9(6(2)13-12-5)20(18,19)11-4-7(10(16)17)3-8(14)15/h7,11H,3-4H2,1-2H3,(H,12,13)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAPDOQZBNFNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6635902.png)

![N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide](/img/structure/B6635919.png)

![1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6635938.png)
![2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone](/img/structure/B6635942.png)
![1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635957.png)
![1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635964.png)

![1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635999.png)
![2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B6636005.png)
![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)
